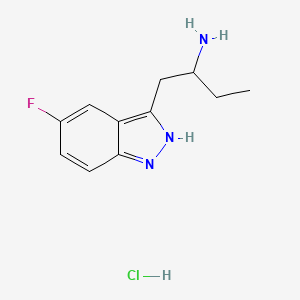
1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride is a synthetic compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the indazole ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride typically involves the following steps:
Formation of the Indazole Ring: The indazole ring is synthesized through cyclization reactions involving appropriate precursors such as hydrazines and ortho-substituted nitrobenzenes.
Fluorination: Introduction of the fluorine atom at the 5-position of the indazole ring is achieved using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.
Alkylation: The butan-2-amine side chain is introduced through alkylation reactions using suitable alkyl halides.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of indazole oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives with varying functional groups.
Scientific Research Applications
1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific enzymes and receptors.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity. The compound can modulate signaling pathways by inhibiting or activating key proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A parent compound with similar structural features but lacking the fluorine atom and butan-2-amine side chain.
5-fluoro-1H-indazole: Similar to the target compound but without the butan-2-amine side chain.
1-(1H-indazol-3-yl)butan-2-amine: Lacks the fluorine atom but has the same side chain.
Uniqueness
1-(5-fluoro-1H-indazol-3-yl)butan-2-amine hydrochloride is unique due to the combined presence of the fluorine atom and the butan-2-amine side chain, which enhances its chemical stability, biological activity, and potential therapeutic applications compared to its analogs.
Properties
Molecular Formula |
C11H15ClFN3 |
|---|---|
Molecular Weight |
243.71 g/mol |
IUPAC Name |
1-(5-fluoro-2H-indazol-3-yl)butan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H14FN3.ClH/c1-2-8(13)6-11-9-5-7(12)3-4-10(9)14-15-11;/h3-5,8H,2,6,13H2,1H3,(H,14,15);1H |
InChI Key |
BPHUBFXOJISQDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=C2C=C(C=CC2=NN1)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















